(4-Butyl-5-methylfuran-2-yl)(phenyl)methanol is an organic compound classified as an alcohol. This compound features a furan ring that is substituted with a butyl group and a methyl group, along with a phenylmethanol moiety. The presence of these functional groups gives it unique chemical properties and potential applications in various scientific fields.
This compound can be synthesized through various chemical routes, primarily involving the reaction of specific precursors under controlled conditions. The synthesis typically utilizes commercially available starting materials, ensuring accessibility for research and industrial applications.
(4-Butyl-5-methylfuran-2-yl)(phenyl)methanol belongs to the class of alcohols, characterized by the presence of a hydroxyl (-OH) group. Its structural complexity arises from the combination of both furan and phenyl groups, which contribute to its reactivity and interaction with biological systems.
The synthesis of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol generally involves the following steps:
The industrial production may scale up these methods using automated reactors to ensure high yield and purity. Purification steps such as recrystallization or chromatography are often employed to isolate the final product effectively.
The molecular formula of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol is , with a molecular weight of approximately 244.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H20O2 |
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | (4-butyl-5-methylfuran-2-yl)(phenyl)methanol |
| InChI | InChI=1S/C16H20O2/c1-11-13(16(2,3)4)10-14(18-11)15(17)12-8-6-5-7-9-12/h5-10,15,17H,1-4H3 |
| Canonical SMILES | CC(C)C1=C(C=C(O1)C(C2=CC=CC=C2)O)C(C)(C)C |
The structure contains a furan ring connected to a phenyl group via a methanol linkage, which contributes to its unique reactivity profile.
(4-Butyl-5-methylfuran-2-yl)(phenyl)methanol can undergo several chemical reactions:
For these reactions, common reagents include:
The mechanism of action for (4-butyl-5-methylfuran-2-yl)(phenyl)methanol involves its interaction with specific molecular targets in biological systems. The hydroxyl group is capable of forming hydrogen bonds with various biomolecules, which can influence their structure and function.
The compound exhibits characteristic physical properties typical of alcohols:
Key chemical properties include:
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Flash Point | Not specified |
These properties can vary depending on the specific conditions during synthesis and purification processes.
(4-Butyl-5-methylfuran-2-yl)(phenyl)methanol has potential applications in various scientific fields:
The versatility of this compound makes it valuable for both academic research and industrial applications.
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: